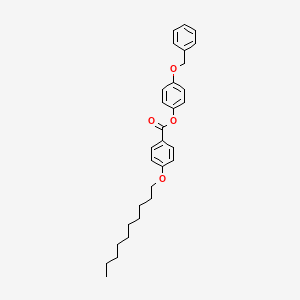

4-(Benzyloxy)phenyl 4-(decyloxy)benzoate

Overview

Description

4-(Benzyloxy)phenyl 4-(decyloxy)benzoate is a useful research compound. Its molecular formula is C30H36O4 and its molecular weight is 460.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystal Applications

Synthesis and Characterization

BDBB is primarily recognized for its role as a liquid crystal compound. It has been synthesized through a multi-step process involving the alkylation of ethyl 4-hydroxybenzoate and subsequent esterification reactions. The final product exhibits distinct mesomorphic properties, making it suitable for liquid crystal display (LCD) applications .

Thermodynamic Properties

The thermodynamic characteristics of BDBB were analyzed using Inverse Gas Chromatography (IGC), which provided insights into its interaction with various solvents at elevated temperatures (333.2 K to 493.2 K). This analysis is crucial for understanding the selectivity and efficiency of BDBB in liquid crystal applications, particularly in optimizing its use in display technologies .

Medicinal Chemistry

Potential Neuroprotective Effects

Recent studies have explored the potential of derivatives related to BDBB in medicinal chemistry, particularly as inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For instance, compounds structurally similar to BDBB were synthesized and demonstrated significant MAO-B inhibitory activity, competitive binding, and neuroprotective effects . This suggests that BDBB derivatives could be developed further as therapeutic agents for neuroprotection.

Antioxidant Activity

In addition to MAO-B inhibition, certain derivatives have shown promising antioxidant properties. These compounds can mitigate oxidative stress, which is a contributing factor in various neurodegenerative conditions. The ability to cross the blood-brain barrier (BBB) enhances their potential as effective therapeutic agents .

Case Study 1: Liquid Crystal Displays

In a study focusing on the synthesis and characterization of BDBB, the compound was evaluated for its suitability in LCD applications. The results indicated that BDBB possesses favorable thermal stability and phase transition temperatures, making it an excellent candidate for high-performance displays .

Case Study 2: Neuroprotective Agents

A series of benzoate derivatives based on the structure of BDBB were synthesized to assess their MAO-B inhibitory activity. One derivative showed an IC50 value of 0.062 µM, indicating potent inhibition. Additionally, it exhibited significant antioxidant capabilities and metal-chelating properties, highlighting its multifaceted therapeutic potential against Parkinson's disease .

Summary Table of Applications

| Application Area | Details | Key Findings |

|---|---|---|

| Liquid Crystals | Used in LCD technology; characterized using IGC | Favorable thermodynamic properties for display applications |

| Medicinal Chemistry | Potential MAO-B inhibitors for Parkinson's treatment | Significant inhibitory activity and antioxidant effects |

| Neuroprotection | Compounds derived from BDBB show neuroprotective effects | Effective against oxidative stress; good BBB permeability |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Benzyloxy)phenyl 4-(decyloxy)benzoate, and what key parameters influence yield?

- Answer : The compound is synthesized via a two-step esterification process. First, 4-hydroxybenzoic acid is functionalized with a decyloxy chain using nucleophilic substitution (e.g., alkylation with 1-bromodecane under basic conditions). The intermediate is then coupled with 4-(benzyloxy)phenol via Steglich esterification (DCC/DMAP catalysis) .

- Critical parameters :

- Temperature : Optimal reaction efficiency at 80–90°C for alkylation.

- Catalyst : 4-Dimethylaminopyridine (DMAP) enhances esterification yields.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates.

- Yield optimization :

| Step | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Alkylation | K₂CO₃ | DMF | 65–75 |

| Esterification | DCC/DMAP | DCM | 70–85 |

Q. What spectroscopic techniques are most effective for characterizing structural and purity parameters?

- Answer :

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.4 ppm) and aliphatic chains (δ 1.2–1.6 ppm for CH₂ groups). The benzyloxy group shows a singlet at δ 5.1 ppm .

- FTIR : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .

- XRD : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 39.72° between central benzene and benzyl groups) .

Advanced Research Questions

Q. How does the molecular structure influence mesophase behavior in liquid crystal applications?

- Answer : The compound exhibits smectic mesophases due to its rigid aromatic core and flexible alkyl chains. Key structural factors:

- Dihedral angles : The central benzene ring forms angles of 39.72° (benzyl group) and 64.43° (methoxybenzoate), reducing steric hindrance and enhancing layer formation .

- Alkyl chain length : The decyloxy chain (C10) promotes interdigitation, stabilizing the smectic phase.

- Lateral substitution : The methoxy group at C3 disrupts symmetry, lowering transition temperatures.

- Thermal stability data :

| Phase Transition | Temperature (°C) |

|---|---|

| Crystal → Smectic | 85–90 |

| Smectic → Isotropic | 135–140 |

Q. How can conflicting data between computational predictions and experimental results (e.g., dipole moments, phase transitions) be resolved?

- Answer : Discrepancies arise from approximations in density functional theory (DFT) models. Methodological solutions:

- Hybrid functionals : Use B3LYP or M06-2X to better account for dispersion forces in alkyl chains .

- Solvent effects : Include implicit solvent models (e.g., PCM for toluene) to mimic experimental conditions.

- Validation : Compare computed XRD patterns (via CrystalPredictor) with experimental data to refine torsion angles .

Q. What strategies mitigate challenges in handling hydrophobic derivatives during biological assays?

- Answer :

- Solubilization : Use DMSO-water mixtures (≤2% DMSO) or lipid-based carriers (e.g., liposomes) .

- Surface modification : Introduce polar groups (e.g., hydroxyl via oxidation) without disrupting the core structure .

- Analytical validation : Monitor aggregation via dynamic light scattering (DLS) before bioactivity assays .

Q. Methodological Challenges

Q. What experimental designs optimize regioselective functionalization of the benzoate core?

- Answer :

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield hydroxyl groups during alkylation .

- Catalytic systems : Pd(OAc)₂/XPhos enables Suzuki-Miyaura coupling for aryl-benzyl linkages .

- Reaction monitoring : In-situ FTIR tracks carbonyl intermediates to prevent over-functionalization .

Q. How can phase purity be ensured in bulk synthesis for crystallography studies?

- Answer :

Properties

CAS No. |

129561-09-7 |

|---|---|

Molecular Formula |

C30H36O4 |

Molecular Weight |

460.6 g/mol |

IUPAC Name |

(4-phenylmethoxyphenyl) 4-decoxybenzoate |

InChI |

InChI=1S/C30H36O4/c1-2-3-4-5-6-7-8-12-23-32-27-17-15-26(16-18-27)30(31)34-29-21-19-28(20-22-29)33-24-25-13-10-9-11-14-25/h9-11,13-22H,2-8,12,23-24H2,1H3 |

InChI Key |

CVZVJMWYUUNCPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.